molecular formula C10H10ClNO B3430127 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole CAS No. 80061-95-6

3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole

Cat. No.: B3430127
CAS No.: 80061-95-6
M. Wt: 195.64 g/mol
InChI Key: NFPOZCYAWVJLAF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a chloromethyl group and a phenyl group attached to a dihydro-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with chloromethyl oxirane in the presence of a base, such as sodium hydride, to form the desired oxazole ring. The reaction is usually carried out in an inert solvent like tetrahydrofuran at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts such as zinc iodide can be employed to facilitate the chloromethylation step, ensuring a high conversion rate and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether is commonly employed.

Major Products

The major products formed from these reactions include substituted oxazoles, azides, thiocyanates, and various amine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(Chloromethyl)-5-phenyl-1,2,4-triazole
  • 3-(Chloromethyl)-5-phenyl-1,2,3-thiadiazole

Uniqueness

Compared to these similar compounds, 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole is unique due to its specific ring structure and the presence of the dihydro-oxazole moiety. This structural difference can result in distinct reactivity and biological activity, making it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPOZCYAWVJLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80061-95-6
Record name 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Hydroxymethyl-5-phenyl-4,5-dihydroisoxazole (3.2 g) is dissolved in 50 ml of anhydrous ether. To the solution cooled with ice is slowly added dropwise 2.6 g of thionyl chloride with stirring. The reaction mixture is allowed to stand overnight at room temperature and then the solvent is distilled off to give 3-chloromethyl-5-phenyl-4,5-dihydroisoxazole in the form of yellow brown oil.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole
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3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole
Reactant of Route 5
3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole
Reactant of Route 6
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3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole

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